molecular formula C14H15NO4 B2742599 N-[(3-hydroxyoxolan-3-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 1912881-90-3

N-[(3-hydroxyoxolan-3-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B2742599
CAS No.: 1912881-90-3
M. Wt: 261.277
InChI Key: NAEXBFKTMHQWFM-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that combines the structural features of benzofuran and tetrahydrofuran. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-1-benzofuran-2-carboxamide typically involves the cyclization and hydrolysis of precursors such as 3,4-dibromo-1-methoxybutane to form 3-hydroxytetrahydrofuran . This intermediate is then coupled with benzofuran-2-carboxylic acid under specific reaction conditions to yield the final compound. The reaction conditions often include the use of catalysts like p-toluenesulfonic acid (PTSA) and temperatures ranging from 180 to 220°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to amines under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The tetrahydrofuran ring may enhance the compound’s solubility and bioavailability, further contributing to its efficacy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and tetrahydrofuran-containing molecules, such as:

  • Benzofuran-2-carboxamide
  • 3-hydroxytetrahydrofuran
  • Benzothiophene derivatives

Uniqueness

N-[(3-hydroxyoxolan-3-yl)methyl]-1-benzofuran-2-carboxamide is unique due to the combination of benzofuran and tetrahydrofuran moieties, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-13(15-8-14(17)5-6-18-9-14)12-7-10-3-1-2-4-11(10)19-12/h1-4,7,17H,5-6,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEXBFKTMHQWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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